molecular formula C9H7BrF3NO B14809014 N-(3-bromo-4-methylphenyl)-2,2,2-trifluoroacetamide

N-(3-bromo-4-methylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B14809014
M. Wt: 282.06 g/mol
InChI Key: OHPLOIGYZLREJM-UHFFFAOYSA-N
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Description

N-(3-bromo-4-methylphenyl)-2,2,2-trifluoroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a trifluoroacetamide group attached to a brominated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-methylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-bromo-4-methylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-bromo-4-methylaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Reduction Reactions: Products include amines.

    Oxidation Reactions: Products include carboxylic acids.

Scientific Research Applications

N-(3-bromo-4-methylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methylphenyl)-2,2,2-trifluoroacetamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The trifluoroacetamide group may play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide
  • N-(3-bromo-4-methylphenyl)-4-methoxybenzamide

Uniqueness

N-(3-bromo-4-methylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C9H7BrF3NO

Molecular Weight

282.06 g/mol

IUPAC Name

N-(3-bromo-4-methylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H7BrF3NO/c1-5-2-3-6(4-7(5)10)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

OHPLOIGYZLREJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(F)(F)F)Br

Origin of Product

United States

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